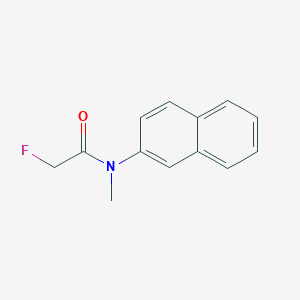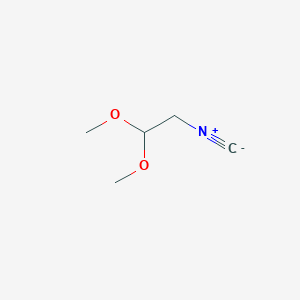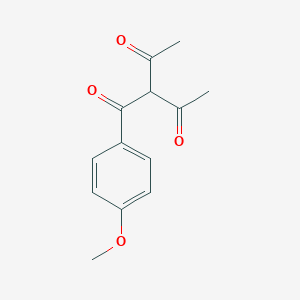
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-2,4-dione, 3-(4-methoxybenzoyl)-, also known as dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been extensively studied for its potential applications in the field of medicine and science due to its unique chemical properties.
Wirkmechanismus
DBM has been shown to exhibit its biological effects through various mechanisms of action. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. DBM has also been shown to exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Additionally, DBM has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
DBM has been shown to exhibit various biochemical and physiological effects. DBM has been shown to reduce inflammation and oxidative stress in various animal models, including rats and mice. DBM has also been shown to exhibit anticancer properties in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DBM has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for use in lab experiments. DBM is readily available and easy to synthesize, making it an attractive candidate for research. DBM is also relatively stable and can be stored for extended periods without significant degradation. However, DBM has some limitations for use in lab experiments. DBM has low solubility in water, which can limit its use in aqueous environments. Additionally, DBM can exhibit low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on DBM. One potential direction is the development of new drugs and therapies based on DBM's anti-inflammatory, antioxidant, and anticancer properties. Another potential direction is the development of new organic electronic devices based on DBM's unique electronic and optical properties. Additionally, further research is needed to better understand the mechanisms of action of DBM and its potential applications in various scientific fields.
Synthesemethoden
DBM can be synthesized through the condensation reaction of benzil and anisole in the presence of a base catalyst. The reaction results in the formation of DBM, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. DBM has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Eigenschaften
CAS-Nummer |
137833-36-4 |
|---|---|
Produktname |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-(4-methoxybenzoyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4/c1-8(14)12(9(2)15)13(16)10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
InChI-Schlüssel |
CRQNKYNTSKUTDE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(=O)C(C(=O)C)C(=O)C1=CC=C(C=C1)OC |
Andere CAS-Nummern |
137833-36-4 |
Synonyme |
Pentane-2,4-dione, 3-(4-methoxybenzoyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



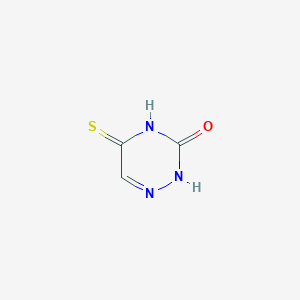
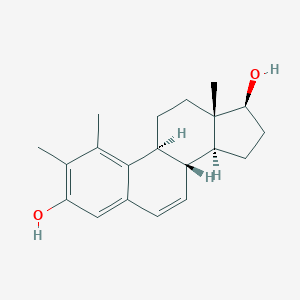
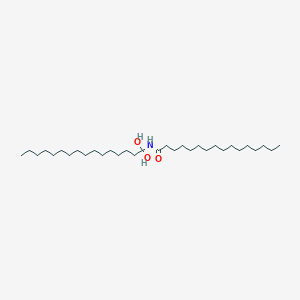
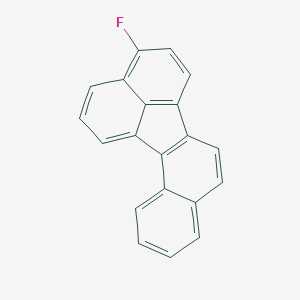
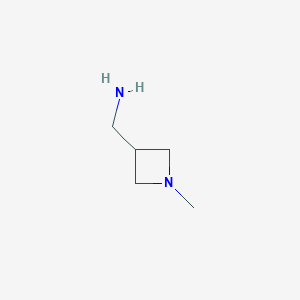
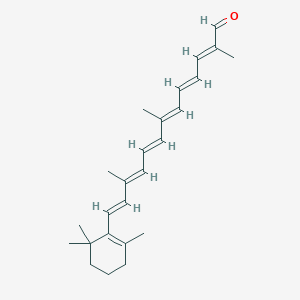
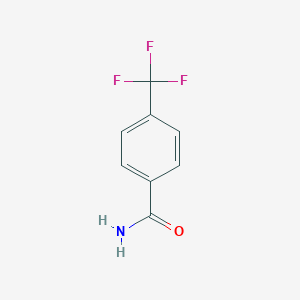
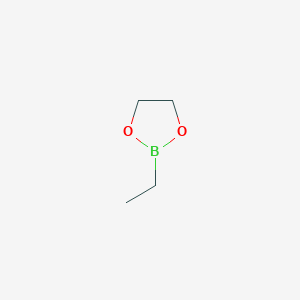
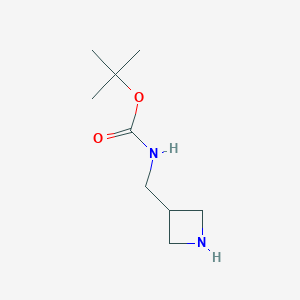
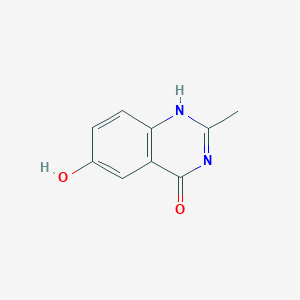
![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
